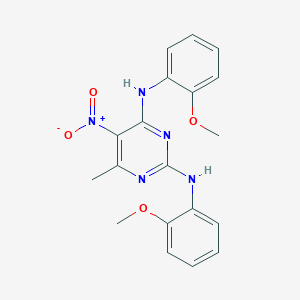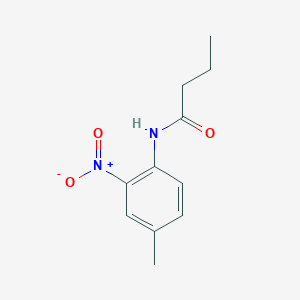
N-butyl-N'-(2-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-(2-methoxyphenyl)thiourea, also known as BU-T, is a chemical compound that has been extensively studied for its various applications in scientific research. BU-T is a thiourea derivative that has been used in several biochemical and physiological studies due to its unique properties and mechanism of action.
Mechanism of Action
N-butyl-N'-(2-methoxyphenyl)thiourea exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis. Activation of the AMPK pathway leads to increased glucose uptake and fatty acid oxidation, making it a potential therapeutic target for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been extensively studied. One of the primary effects of this compound is the inhibition of PTP1B, which leads to enhanced insulin sensitivity and glucose uptake in cells. Additionally, this compound has been shown to activate the AMPK pathway, which leads to increased glucose uptake and fatty acid oxidation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Finally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-butyl-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields high purity this compound, making it an ideal compound for scientific research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it an ideal tool for studying various physiological processes.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
For the study of N-butyl-N'-(2-methoxyphenyl)thiourea include the development of analogs with improved selectivity and potency, the use of this compound in combination with other therapeutic agents, and the study of this compound in animal models of neurodegenerative diseases.
Synthesis Methods
N-butyl-N'-(2-methoxyphenyl)thiourea can be synthesized through a simple and efficient method that involves the reaction of butylamine and 2-methoxyphenyl isothiocyanate in a solvent. The reaction yields this compound as a white crystalline solid that can be purified through recrystallization. The synthesis method is straightforward and yields high purity this compound, making it an ideal compound for scientific research.
Scientific Research Applications
N-butyl-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research for its various applications. One of the primary applications of this compound is as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of type 2 diabetes.
This compound has also been used in studies related to cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
1-butyl-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-9-13-12(16)14-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWDPKOJKPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025190.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5025213.png)


![2-(4-bromophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5025239.png)
![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025247.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5025257.png)
![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025260.png)
![2-methoxy-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5025270.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanone hydrochloride](/img/structure/B5025294.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)